Di-tert-butyl ((1R,2S)-4-oxocyclopentane-1,2-diyl)dicarbamate Di-tert-butyl ((1R,2S)-4-oxocyclopentane-1,2-diyl)dicarbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20373554
InChI: InChI=1S/C15H26N2O5/c1-14(2,3)21-12(19)16-10-7-9(18)8-11(10)17-13(20)22-15(4,5)6/h10-11H,7-8H2,1-6H3,(H,16,19)(H,17,20)/t10-,11+
SMILES:
Molecular Formula: C15H26N2O5
Molecular Weight: 314.38 g/mol

Di-tert-butyl ((1R,2S)-4-oxocyclopentane-1,2-diyl)dicarbamate

CAS No.:

Cat. No.: VC20373554

Molecular Formula: C15H26N2O5

Molecular Weight: 314.38 g/mol

* For research use only. Not for human or veterinary use.

Di-tert-butyl ((1R,2S)-4-oxocyclopentane-1,2-diyl)dicarbamate -

Specification

Molecular Formula C15H26N2O5
Molecular Weight 314.38 g/mol
IUPAC Name tert-butyl N-[(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclopentyl]carbamate
Standard InChI InChI=1S/C15H26N2O5/c1-14(2,3)21-12(19)16-10-7-9(18)8-11(10)17-13(20)22-15(4,5)6/h10-11H,7-8H2,1-6H3,(H,16,19)(H,17,20)/t10-,11+
Standard InChI Key HPWPPBZWHGHLHY-PHIMTYICSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H]1CC(=O)C[C@@H]1NC(=O)OC(C)(C)C
Canonical SMILES CC(C)(C)OC(=O)NC1CC(=O)CC1NC(=O)OC(C)(C)C

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound’s core structure consists of a cyclopentane ring with three key substituents:

  • Carbamate groups: Two Boc-protected amines at the 1R and 2S positions.

  • Oxo group: A ketone at the 4-position, introducing polarity and reactivity.

The tert-butyl groups in the Boc substituents confer steric bulk, influencing the compound’s solubility and stability. The (1R,2S) stereochemistry dictates its three-dimensional conformation, which is critical for interactions in chiral environments, such as enzyme-binding pockets.

Table 1: Key Molecular Properties

PropertyValue
Molecular formulaC₁₅H₂₆N₂O₅
Molecular weight314.38 g/mol
IUPAC nametert-butyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclopentyl]carbamate
Stereochemistry(1R,2S)

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically begins with a cyclopentanone derivative, where the ketone at the 4-position is preserved. The Boc groups are introduced via carbamate formation using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. A representative pathway involves:

  • Amination: Reaction of 4-oxocyclopentane-1,2-diol with ammonia or an amine source to install the amine groups at positions 1 and 2.

  • Boc Protection: Treatment with Boc₂O in the presence of a base (e.g., triethylamine) in tetrahydrofuran (THF) or dichloromethane (DCM).

  • Purification: Column chromatography or recrystallization to isolate the diastereomerically pure product .

Industrial-Scale Considerations

Industrial production prioritizes cost efficiency and scalability. Continuous flow reactors enhance reaction control, while catalytic methods reduce Boc₂O consumption. For example, enzymatic catalysis using lipases has been explored for stereoselective carbamate formation, minimizing waste .

Chemical Reactivity and Functionalization

Oxidation and Reduction

  • Oxidation: The ketone at position 4 can undergo further oxidation to form a diketone or carboxylic acid derivative, though this is rarely pursued due to the compound’s primary role as a protected intermediate.

  • Reduction: The ketone is selectively reduced to a hydroxyl group using NaBH₄ or LiAlH₄, yielding di-tert-butyl ((1R,2S)-4-hydroxycyclopentane-1,2-diyl)dicarbamate, a precursor for glycosylation or esterification .

Carbamate Deprotection

The Boc groups are cleaved under acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid), regenerating the primary amines. This step is pivotal in peptide synthesis and metal-organic framework (MOF) fabrication .

Applications in Scientific Research

Pharmaceutical Intermediate

The compound serves as a building block for protease inhibitors and kinase modulators. For instance, its deprotected amine form is used in the synthesis of cyclopentane-based antiviral agents, leveraging the ring’s conformational rigidity to enhance binding affinity .

Materials Science

In polymer chemistry, the Boc-protected amines act as crosslinking sites. Thermosetting resins derived from this compound exhibit high thermal stability, making them suitable for aerospace composites .

Catalysis

The ketone moiety participates in asymmetric catalysis as a ligand precursor. When complexed with transition metals like ruthenium, it facilitates enantioselective hydrogenation reactions .

Comparative Analysis with Analogues

Di-tert-butyl ((1R,2S)-4-Hydroxycyclopentane-1,2-diyl)dicarbamate

The reduced hydroxyl analogue lacks the ketone’s electrophilicity but gains hydrogen-bonding capability, broadening its utility in supramolecular chemistry.

Cyclohexane-Based Analogues

Cyclohexane derivatives (e.g., (1R,2S)-1,2-di-tert-butylcyclohexane) exhibit greater conformational flexibility but reduced stereochemical rigidity, limiting their use in enantioselective applications .

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